molecular formula C7H8N2O B13324115 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

Cat. No.: B13324115
M. Wt: 136.15 g/mol
InChI Key: UXWZXZQUUGULDB-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a heterocyclic compound that features a fused pyrrole and pyrazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form acylethynyl pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl, aryl, or other functional groups.

Scientific Research Applications

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In medicinal applications, it may interfere with cellular pathways involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-methyl-5,6-dihydropyrrolo[1,2-b]pyrazol-4-one

InChI

InChI=1S/C7H8N2O/c1-5-4-6-7(10)2-3-9(6)8-5/h4H,2-3H2,1H3

InChI Key

UXWZXZQUUGULDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCC(=O)C2=C1

Origin of Product

United States

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